

Core Concepts of the Purinergic Signaling System

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Compound Focus: Adenosine Monophosphate

CAS No.: 61-19-8

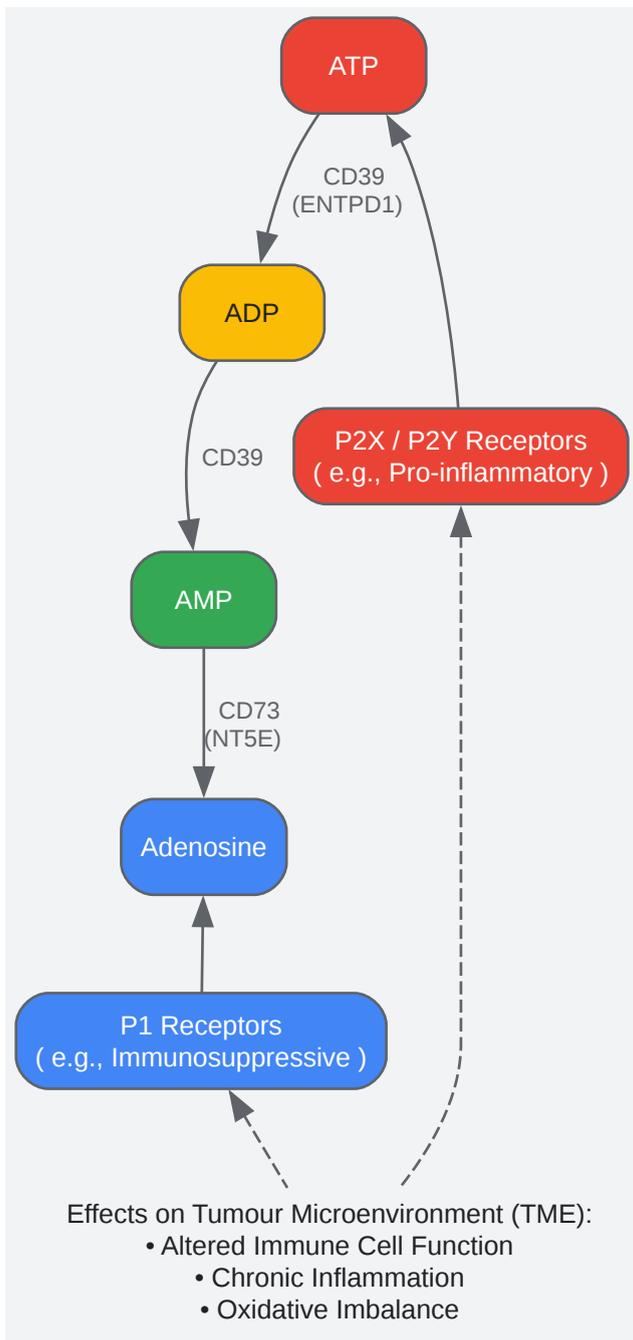
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The purinergic signaling system is a fundamental pathway for extracellular communication, utilizing nucleotides and nucleosides like **ATP, ADP, AMP, and adenosine** as messenger molecules [1]. When released into the extracellular space, these molecules activate specific families of purinergic receptors on the cell surface to elicit a wide range of physiological responses [1].

- **Receptor Families:** The nineteen purinergic receptors are divided into three families [1].
 - **P2X Receptors:** Ligand-gated ion channels activated primarily by **ATP**.
 - **P2Y Receptors:** G-protein-coupled receptors (GPCRs) activated by nucleotides like **ATP, ADP, UTP**, and others.
 - **P1 Receptors:** GPCRs activated by **adenosine**.
- **The ATP Hydrolysis Cascade:** A central feature of this system. Extracellular ATP can be sequentially hydrolyzed by ectonucleotidases [2] [3].
 - ATP → ADP → AMP → Adenosine
 - This cascade is critical because ATP and its final product, adenosine, often have **antagonistic effects**, providing a mechanism for homeostatic regulation [4]. For example, while ATP can promote immune activation, adenosine is generally immunosuppressive.

The diagram below illustrates this core pathway and its impact on the tumor microenvironment.



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Core purinergic pathway and tumor microenvironment impact [2] [1] [3].

Quantitative Data in Physiological and Pathological States

Accurate measurement is crucial, as methodological differences cause reported plasma ATP levels to vary from 20 nM to 10,000 nM [1]. The following table summarizes measurements from an optimized HPLC method in healthy and diseased states.

Compound	Healthy Adults (nM)	Critically Ill Patients (nM)	PitNET Patients (Post-Resection)
ATP	33 ± 20 [5] [1]	~200 (6x higher) [5] [1]	Significantly increased [3]
ADP	90 ± 45 [5] [1]	Information Not Specified	Information Not Specified
AMP	100 ± 55 [5] [1]	Information Not Specified	No significant change in hydrolysis [3]
Adenosine	81 ± 51 [5] [1]	Information Not Specified	Information Not Specified

Key Factors Influencing Measurements:

- **Anticoagulant Choice:** ATP levels were nearly **8 times higher** in EDTA plasma compared to heparin plasma. Adenosine was entirely absent in EDTA plasma [5] [1].
- **Sample Handling:** Rapid chilling of blood samples is essential. If EDTA blood is not immediately chilled, ATP, ADP, and AMP levels continue to rise [1].

Experimental Protocol: HPLC-Based Measurement of Plasma Adenylates

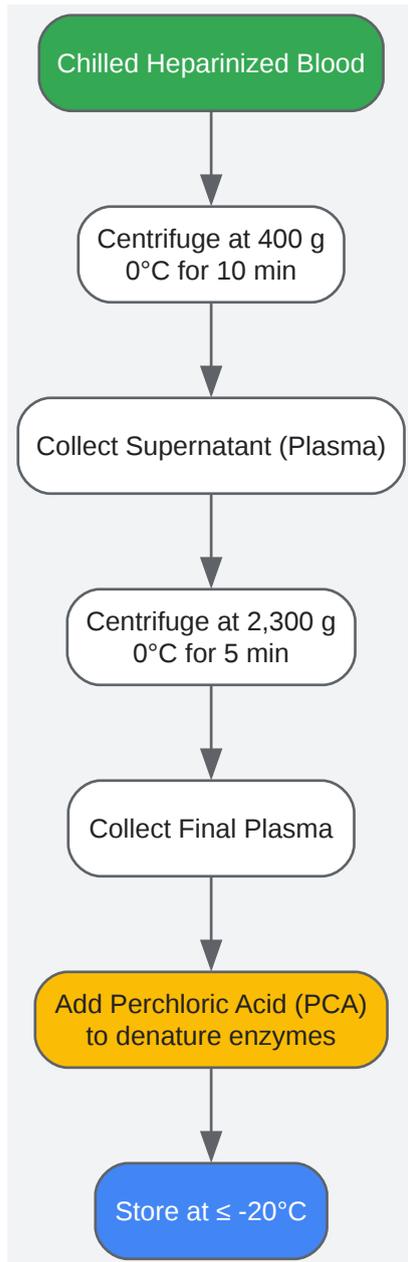
This detailed protocol ensures accurate determination of ATP, ADP, AMP, and adenosine levels in human blood, based on an optimized HPLC method with fluorescence detection [5] [1].

Key Steps Summary:

- **Blood Collection & Chilling:** Draw blood into pre-chilled lithium heparin tubes and immediately place in an ice bath.
- **Plasma Preparation:** Use differential centrifugation to obtain platelet-free plasma.
- **Sample Stabilization:** Precipitate proteins with Perchloric Acid (PCA).
- **Derivatization:** Convert nucleotides/nucleosides to fluorescent etheno-derivatives.

- **HPLC Analysis:** Separate and quantify compounds via fluorescence.

The workflow for plasma preparation and stabilization is detailed below.



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Plasma sample preparation workflow [1].

Detailed Methodology:

- **Plasma Collection and Protein Precipitation**

- **Materials:** Lithium heparin vacutainer tubes, perchloric acid (PCA), AMPCP (internal standard).
- **Procedure:**
 - Draw blood into pre-chilled lithium heparin tubes and chill in an ice bath for ≥ 10 minutes [1].
 - Centrifuge aliquots for 10 min at $400 \times g$ and 0°C . Discard the pellet [1].
 - Centrifuge the supernatant again for 5 min at $2,300 \times g$ and 0°C to remove remaining platelets. Collect the plasma [1].
 - Mix plasma 1:20 with PCA (400 mM final concentration) to denature nucleotidases. Samples can be stored at $\leq -20^\circ\text{C}$ at this stage [1].
 - For analysis, thaw samples on ice, add AMPCP (250 nM final concentration), and centrifuge for 10 min at $16,000 \times g$ and 0°C to precipitate proteins [1].
 - Transfer supernatant, neutralize with K_2HPO_4 (400 mM), and centrifuge again for 10 min at $16,000 \times g$ and 0°C to remove insoluble precipitates [1].
- **Ethno-Derivatization and Delipidation**
 - **Principle:** ATP, ADP, AMP, and adenosine are converted into fluorescent 1,N6-etheno derivatives by reaction with chloroacetaldehyde [5].
 - **Procedure:**
 - Mix the neutralized sample supernatant with chloroacetaldehyde and incubate at 80°C for 40 minutes [5].
 - After derivatization, cool the sample and extract lipids using chloroform or a commercial phospholipid removal column [5].
- **HPLC Analysis and Detection**
 - **Separation:** Use a reversed-phase C18 column with a compatible mobile phase (e.g., a methanol/phosphate buffer gradient with ion-pairing reagents like tetrabutylammonium bisulfate) [5].
 - **Detection:** Quantify the separated etheno-derivatives using a **fluorescence detector** (excitation ~ 230 nm, emission ~ 420 nm) [5].

Research and Therapeutic Implications

Dysregulated purinergic signaling is a hallmark of numerous diseases, making its components attractive therapeutic targets.

- **Cancer:** The P2X7 receptor is highly expressed in glioma and GBM. Its antagonism has shown potent tumour-killing effects, even surpassing first-line therapy temozolomide in some models [2].

Ectonucleotidases **CD39** and **CD73** are overexpressed in GBM, contributing to an immunosuppressive TME and shorter patient survival [2].

- **Shock Wave Therapy (SWT):** The regenerative effects of SWT are mediated by ATP release and subsequent activation of **P2X4** and **P2Y2** receptors, which drive cellular proliferation and activation of the Erk1/2 MAPK pathway [6].
- **Chronic Inflammation:** In patients after pituitary tumor (PitNET) resection, dysregulated purinergic signaling—marked by high extracellular ATP and altered ectonucleotidase activity—sustains chronic inflammation and oxidative imbalance, potentially contributing to poor long-term prognosis [3].

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